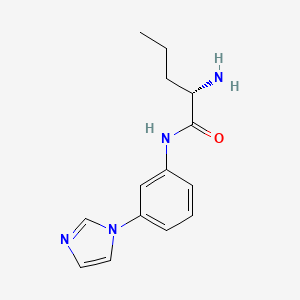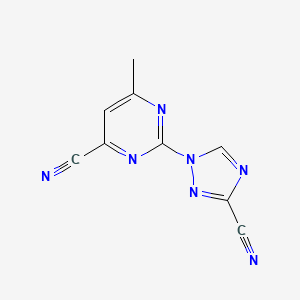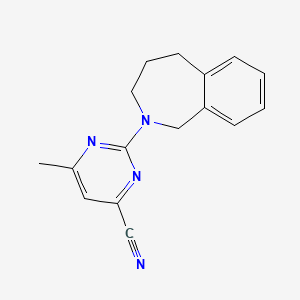
(2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide, also known as BIM-23056, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
科学的研究の応用
(2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and signaling pathways. In inflammation research, (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide has been shown to improve cognitive function and memory by modulating neurotransmitter signaling.
作用機序
(2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide exerts its pharmacological effects by inhibiting specific enzymes and signaling pathways in cells. It has been shown to inhibit the activity of enzymes such as phosphodiesterases, which are involved in the regulation of intracellular signaling pathways. (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide also inhibits the activity of certain kinases, which are involved in the regulation of cell growth and proliferation. By targeting these enzymes and signaling pathways, (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide can modulate cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
(2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide has been shown to have various biochemical and physiological effects in cells and animal models. In cancer cells, (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of oncogenes. In inflammation models, (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide has been shown to reduce the production of inflammatory cytokines and chemokines. In neurological disorder models, (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide has been shown to improve cognitive function and memory.
実験室実験の利点と制限
(2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide has several advantages for lab experiments, including its small molecular size, high potency, and selectivity for specific enzymes and signaling pathways. However, there are also limitations to using (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide in lab experiments, including its potential toxicity and off-target effects. Researchers must carefully consider the dose and duration of (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide treatment to minimize potential adverse effects.
将来の方向性
There are several future directions for the study of (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide. One potential direction is to further explore its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to investigate its pharmacokinetics and pharmacodynamics in animal models and humans to optimize its dosing and administration. Additionally, researchers could investigate the potential for (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide to be used in combination with other therapies to enhance its therapeutic effects.
合成法
(2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the condensation of 3-imidazol-1-ylbenzaldehyde with (S)-2-aminopentanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with an acid such as hydrochloric acid to obtain the final product, (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide.
特性
IUPAC Name |
(2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-2-4-13(15)14(19)17-11-5-3-6-12(9-11)18-8-7-16-10-18/h3,5-10,13H,2,4,15H2,1H3,(H,17,19)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSSFNWYUOMAQL-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1=CC(=CC=C1)N2C=CN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)NC1=CC(=CC=C1)N2C=CN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B6635235.png)
![9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6635236.png)


![6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile](/img/structure/B6635256.png)

![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B6635268.png)


![2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B6635297.png)

![N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B6635334.png)
